molecular formula C15H15O5P B12625223 4-Acetylphenyl methyl phenyl phosphate CAS No. 918660-72-7

4-Acetylphenyl methyl phenyl phosphate

Cat. No.: B12625223
CAS No.: 918660-72-7
M. Wt: 306.25 g/mol
InChI Key: HKKMDKQGJILOSU-UHFFFAOYSA-N
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Description

4-Acetylphenyl methyl phenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl methyl phenyl phosphate typically involves the reaction of 4-acetylphenol with methyl phenyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

4-Acetylphenol+Methyl phenyl phosphorochloridate4-Acetylphenyl methyl phenyl phosphate+HCl\text{4-Acetylphenol} + \text{Methyl phenyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 4-Acetylphenol+Methyl phenyl phosphorochloridate→4-Acetylphenyl methyl phenyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl methyl phenyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 4-acetylphenol and methyl phenyl phosphate.

    Oxidation: Oxidative reactions can lead to the formation of corresponding phosphates and phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: 4-Acetylphenol and methyl phenyl phosphate.

    Oxidation: Corresponding phosphates and phenolic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl methyl phenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphate ester chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl methyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl diphenyl phosphate
  • 4-Acetylphenyl ethyl phenyl phosphate
  • 4-Acetylphenyl methyl ethyl phosphate

Uniqueness

4-Acetylphenyl methyl phenyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

918660-72-7

Molecular Formula

C15H15O5P

Molecular Weight

306.25 g/mol

IUPAC Name

(4-acetylphenyl) methyl phenyl phosphate

InChI

InChI=1S/C15H15O5P/c1-12(16)13-8-10-15(11-9-13)20-21(17,18-2)19-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

HKKMDKQGJILOSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OP(=O)(OC)OC2=CC=CC=C2

Origin of Product

United States

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